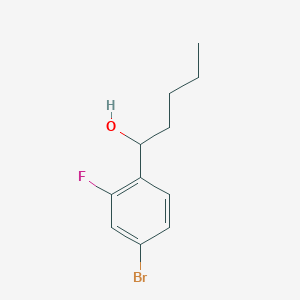
1-(4-Bromo-2-fluorophenyl)pentanol
Cat. No. B8450278
M. Wt: 261.13 g/mol
InChI Key: RFDOTTUPKXBZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05334716
Procedure details


A solution of butylmagnesium bromide was prepared in the usual manner with diethyl ether (5 ml), magnesium (111 mg) and 1-bromobutane (624 mg). A solution of 4-bromo-2-fluorobenzaldehyde (925 mg) in diethyl ether (5 ml) was added dropwise to the Grignard solution. After the addition was completed, the reaction mixture was stirred for 30 minutes at room temperature. The reaction was quenched with aqueous ammonium chloride and the organic layer was separated, washed with water and brine, dried over magnesium sulfate and concentrated. The residue was chromatographed on silica gel column eluting with a mixture of hexane and ethyl acetate (85:15) to give 1-(4-bromo-2-fluorophenyl)pentanol (635 mg) as an oil.






Identifiers


|
REACTION_CXSMILES
|
[Mg:1].Br[CH2:3][CH2:4][CH2:5][CH3:6].[Br:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[C:10]([F:16])[CH:9]=1>C(OCC)C>[CH2:3]([Mg:1][Br:7])[CH2:4][CH2:5][CH3:6].[Br:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]([OH:13])[CH2:3][CH2:4][CH2:5][CH3:6])=[C:10]([F:16])[CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
111 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
624 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCC
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
925 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=O)C=C1)F
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred for 30 minutes at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with aqueous ammonium chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed on silica gel column
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a mixture of hexane and ethyl acetate (85:15)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)[Mg]Br
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C=C1)C(CCCC)O)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 635 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 106.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
